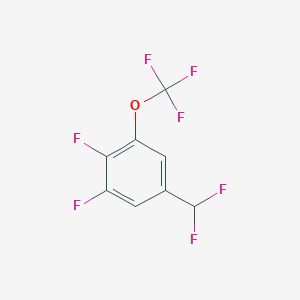

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride

CAS No.: 1803789-83-4

Cat. No.: VC2763262

Molecular Formula: C8H3F7O

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803789-83-4 |

|---|---|

| Molecular Formula | C8H3F7O |

| Molecular Weight | 248.1 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(6(4)10)16-8(13,14)15/h1-2,7H |

| Standard InChI Key | VTMIVDOLXSDAHY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F |

Introduction

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is a fluorinated organic compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of fluorinated aromatic compounds, specifically being a difluorobenzodifluoride derivative. It features a benzene ring with two fluorine atoms and a trifluoromethoxy group attached, giving it the molecular formula C13H6F5O.

Synthesis Methods

The synthesis of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride typically involves introducing fluorine and trifluoromethoxy groups onto a benzene ring. This process requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure and composition of the synthesized compound.

Applications and Potential Uses

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride has potential applications in materials science and pharmaceuticals. The presence of fluorine atoms and a trifluoromethoxy group can enhance the biological activity and stability of compounds, making them suitable for drug development. Additionally, fluorinated compounds are often used in materials science due to their unique physical properties.

| Field | Potential Applications |

|---|---|

| Pharmaceuticals | Drug development due to enhanced stability and biological activity |

| Materials Science | Unique physical properties for advanced materials |

Chemical Reactions and Mechanisms

The reactivity of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is influenced by its fluorinated substituents, which can participate in various chemical reactions typical of aromatic compounds. These reactions often involve the activation of carbon-fluorine bonds, which can be facilitated by Lewis acids or other catalysts. Understanding the mechanisms of these reactions is crucial for optimizing synthesis conditions and exploring new applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume